molecular formula C13H10FNO B2856809 3-(6-Fluoropyridin-3-yl)-5-methylbenzaldehyde CAS No. 1206969-42-7

3-(6-Fluoropyridin-3-yl)-5-methylbenzaldehyde

Cat. No. B2856809
CAS RN: 1206969-42-7
M. Wt: 215.227
InChI Key: MUAAIOAJDZTJRL-UHFFFAOYSA-N
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Description

Fluoropyridines are a class of compounds that have been the subject of much research due to their interesting and unusual physical, chemical, and biological properties . They are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .


Synthesis Analysis

The synthesis of fluoropyridines is a challenging problem. Various methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles have been presented .


Molecular Structure Analysis

The molecular structure of fluoropyridines is characterized by the presence of a fluorine atom attached to a pyridine ring. The exact structure would depend on the position of the fluorine atom and any other substituents on the ring .


Chemical Reactions Analysis

Fluoropyridines can undergo various chemical reactions, including substitution reactions and cyclization . The exact reactions would depend on the specific structure of the fluoropyridine and the reaction conditions.


Physical And Chemical Properties Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The exact physical and chemical properties would depend on the specific structure of the fluoropyridine .

Scientific Research Applications

Fluorescent pH Sensors

A study by Saha et al. (2011) introduced a probe derived from a half-condensed Schiff base compound that acts as a selective fluorescent pH sensor. This sensor shows a 250-fold increase in fluorescence intensity across a pH range of 4.2 to 8.3, proving its utility in studying biological organelles (Saha et al., 2011).

Conformational Analysis

Abraham et al. (1997) employed an improved lanthanide induced shift (LIS) technique to explore conformational isomerism in 2-substituted fluoro- and trifluoromethyl-benzaldehydes, among others. Their work provides valuable insights into the structural preferences of these compounds under various conditions (Abraham et al., 1997).

Synthesis of Fluorinated Analogues

Lawrence et al. (2003) reported the synthesis of fluorinated benzaldehydes and their application in creating fluoro-substituted stilbenes, demonstrating significant potential in anticancer research. The fluorine substituent's impact on phenolic acidity and adrenergic receptor affinity was notably highlighted, suggesting the importance of fluorination in medicinal chemistry (Lawrence et al., 2003).

Antioxidant Activity

El Nezhawy et al. (2009) synthesized thiazolidin-4-one derivatives using 4-fluorobenzaldehyde and evaluated their antioxidant activities. This research underscores the role of fluorinated compounds in developing new antioxidant agents (El Nezhawy et al., 2009).

Hydrogen-Bonding-Induced Fluorescence

Okada et al. (2016) designed water-soluble solvatochromic fluorophores based on 2,5-bis(oligoethylene glycol)oxybenzaldehydes. These fluorophores exhibit high quantum yields and large Stokes shifts upon hydrogen-bonding, presenting new avenues for chemical biology and medicinal chemistry research (Okada et al., 2016).

Mechanism of Action

Target of Action

Similar compounds such as 6-fluoro-3-pyridinylboronic acid are often used in organic synthesis . These compounds are known to interact with various biological targets, depending on the specific context of their use.

Mode of Action

Compounds like 6-fluoro-3-pyridinylboronic acid are often used in suzuki–miyaura cross-coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming reaction. This suggests that “3-(6-Fluoropyridin-3-yl)-5-methylbenzaldehyde” might interact with its targets through similar mechanisms, leading to changes at the molecular level.

Biochemical Pathways

Given its potential use in organic synthesis , it’s plausible that it could be involved in various biochemical pathways, depending on the context of its use.

Result of Action

Given its potential use in organic synthesis , it’s likely that its action would result in the formation of new organic compounds.

Safety and Hazards

The safety and hazards of fluoropyridines would depend on their specific structure. For example, some fluoropyridines may cause skin irritation, serious eye damage, and respiratory irritation .

Future Directions

The development of new synthetic routes for the preparation of fluoropyridines is an active area of research. These compounds have potential applications in various fields, including medicine and agriculture .

properties

IUPAC Name

3-(6-fluoropyridin-3-yl)-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-4-10(8-16)6-12(5-9)11-2-3-13(14)15-7-11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAAIOAJDZTJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CN=C(C=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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